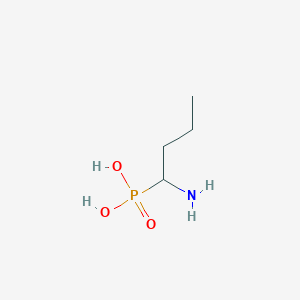

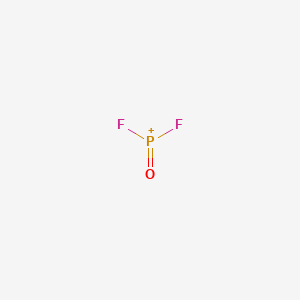

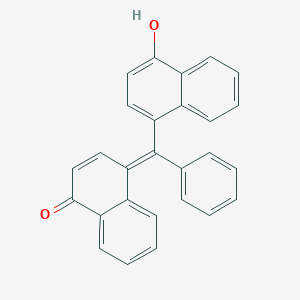

![molecular formula C10F11IO4 B087154 [Bis(trifluoroacetoxy)iodo]pentafluorobenzene CAS No. 14353-88-9](/img/structure/B87154.png)

[Bis(trifluoroacetoxy)iodo]pentafluorobenzene

Descripción general

Descripción

Synthesis Analysis

The synthesis of [bis(trifluoroacetoxy)iodo]pentafluorobenzene and related compounds can be achieved through the oxidation of corresponding organic iodides using Oxone and trifluoroacetic acid at room temperature. This method provides a general and convenient approach to preparing these compounds, which can be further transformed into stable [hydroxy(tosyloxy)iodo]perfluoroalkanes by treatment with p-toluenesulfonic acid (Zagulyaeva, Yusubov, & Zhdankin, 2010).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been characterized by various spectroscopic methods, including 19F NMR and vibrational spectra. These analyses provide insights into the electron distribution and molecular geometry, which are crucial for understanding the reactivity and properties of these compounds. For instance, bis(pentafluorophenyl)iodine trifluoromethanesulphonate and bis(pentafluorophenyl)iodine 2,4,6-trinitrobenzenesulphonate, related compounds, have been studied, showing approximately 80% yield from the reactions of iodine tris(trifluoroacetate) with pentafluorobenzene (Tyrra, Butler, & Naumann, 1993).

Chemical Reactions and Properties

This compound acts as a potent oxidant in potentiometric titrations. It has been proposed for use in acetonitrile and water-acetonitrile media, showcasing its ability to titrate various inorganic and organic reductants under general analytical conditions (Samara et al., 1984).

Aplicaciones Científicas De Investigación

Oxidación de yoduros orgánicos

Este compuesto se utiliza como reactivo para la oxidación de yoduros orgánicos utilizando oxona y ácido trifluoroacético . Este proceso es crucial en varias reacciones químicas y procesos de síntesis.

Hidrólisis básica

“[Bis(trifluoroacetoxy)iodo]pentafluorobenzene” se utiliza en la hidrólisis básica . Las reacciones de hidrólisis son fundamentales en la química orgánica, y este compuesto juega un papel importante en la facilitación de estas reacciones.

Acoplamiento cruzado oxidativo de arenos

Este compuesto está involucrado en el acoplamiento cruzado oxidativo de arenos . Este proceso es esencial en la formación de compuestos biarílicos, que son frecuentes en varios productos farmacéuticos y materiales orgánicos.

Oxidación de compuestos fenólicos

Se utiliza en la oxidación de compuestos fenólicos con yodo hipervalente orgánico . Este proceso es importante en la síntesis de varios compuestos orgánicos.

Aziridinación de alquenos

“this compound” se utiliza en la aziridinación de alquenos . Las aziridinas son intermediarios valiosos en la síntesis orgánica, y este compuesto juega un papel crucial en su formación.

6. Fragmentación oxidativa de α-aminoácidos o β-aminoalcoholes Este compuesto se utiliza en la fragmentación oxidativa de α-aminoácidos o β-aminoalcoholes . Este proceso es importante en la síntesis de varios compuestos orgánicos.

Cada una de estas aplicaciones demuestra la versatilidad e importancia de “this compound” en la investigación científica y la síntesis orgánica. Es un oxidante potente y selectivo, ampliamente utilizado en la síntesis orgánica moderna .

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage. If inhaled, it can cause specific target organ toxicity, affecting the respiratory system . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment and following safety protocols .

Mecanismo De Acción

Target of Action

The primary targets of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene are organic compounds, particularly organoboronic acids . These compounds play a crucial role in various chemical reactions due to their ability to form stable boronate complexes.

Mode of Action

This compound interacts with its targets through a process known as oxidative ipso nitration . This reaction involves the in situ generation of NO2 and O-centered organoboronic acid radicals. The compound then forms an O–N bond via the combination of these radicals .

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in the oxidation of organic iodides, base hydrolysis, oxidative cross-coupling of arenes, oxidation of phenolic compounds with organohypervalent iodine, aziridination of alkenes, oxidation of organic compounds, oxidative fragmentation of α-amino acids or β-amino alcohols, and oxidative biaryl coupling of thiophenes .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is soluble in methanol . These properties may influence its bioavailability.

Result of Action

The action of this compound results in the formation of nitroarenes . Nitroarenes are a class of compounds that have diverse applications in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Action Environment

The action of this compound is influenced by environmental factors. It is sensitive to light and air , suggesting that its action, efficacy, and stability may be affected by these factors. Therefore, it is recommended to store the compound under inert gas and in a cool, dark place .

Propiedades

IUPAC Name |

[(2,3,4,5,6-pentafluorophenyl)-(2,2,2-trifluoroacetyl)oxy-λ3-iodanyl] 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F11IO4/c11-1-2(12)4(14)6(5(15)3(1)13)22(25-7(23)9(16,17)18)26-8(24)10(19,20)21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWAXRPJEPTTSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)I(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F11IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347823 | |

| Record name | [Bis(trifluoroacetoxy)iodo]pentafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14353-88-9 | |

| Record name | [Bis(trifluoroacetoxy)iodo]pentafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [Bis(trifluoroacetoxy)iodo]pentafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene in organic synthesis?

A1: this compound acts as a versatile oxidizing agent and catalyst in various organic reactions. The provided research highlights its use in:

- Radical Decarboxylative Alkylation: It facilitates the alkylation of heteroaromatic bases with carboxylic acids via a radical pathway. This method allows for the efficient synthesis of various compounds, including C-nucleosides. []

- Regioselective Synthesis of Quinoxalines: It acts as a catalyst in the annulation of α-iminoethanones and o-phenylenediamines, leading to the regioselective synthesis of trisubstituted quinoxalines. This methodology offers a valuable tool for accessing these important heterocyclic compounds. []

- Mild Oxidative Cleavage of Alkynes: this compound enables the mild cleavage of alkynes under controlled conditions. [, ] This reaction provides a useful method for transforming alkynes into other functional groups.

Q2: How does the structure of this compound contribute to its reactivity?

A2: The reactivity of this compound stems from the presence of the hypervalent iodine atom.

Q3: Are there any studies comparing the reactivity of this compound to similar hypervalent iodine reagents?

A3: While the provided research focuses specifically on this compound, one study [] investigates the regioselective synthesis of quinoxalines and compares its efficacy to [bis(trifluoroacetoxy)iodo]benzene. The results show that both reagents can catalyze the reaction, but this compound demonstrates superior regioselectivity in most cases. This suggests that the presence of the pentafluorophenyl group might influence the reaction pathway and selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.